1,3-Butadiene

Overview

Description

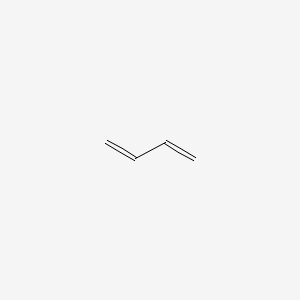

1,3-Butadiene (CAS 106-99-0) is a conjugated diene with the structure H₂C=CH–CH=CH₂. It is a colorless, flammable gas with a mild aromatic odor . Industrially, it serves as a critical monomer for synthetic rubber production, notably styrene-butadiene rubber (SBR) and polybutadiene rubber (BR), which are essential for tires, footwear, and adhesives . The Lebedev process, which converts ethanol to this compound using MgO/SiO₂ catalysts, remains a cornerstone of its production, with optimized yields achieved at 85–95 mol% MgO .

Key properties include:

- Molecular weight: 54.09 g/mol

- Boiling point: -4.4°C

- Solubility: Slightly soluble in water, miscible with organic solvents .

Its conjugated double bonds enable high reactivity in polymerization and cycloaddition reactions, forming elastomers with tunable elasticity and durability . However, this compound is classified as a carcinogen, contributing to 68% of cancer risk from vehicle-related pollutants alongside benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butadiene can be synthesized through several methods:

Dehydrogenation of Butane or Butenes: This method involves the removal of hydrogen atoms from butane or butenes, typically using a catalyst such as chromium oxide on alumina at high temperatures.

High-Temperature Cracking of Petroleum Distillates: This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, at high temperatures.

Industrial Production Methods:

Naphtha Cracking: This is the most common industrial method for producing this compound.

Oxidative Dehydrogenation of Normal-Butene: This method involves the dehydrogenation of normal-butene in the presence of oxygen and a catalyst, resulting in the formation of this compound.

Chemical Reactions Analysis

Atmospheric Oxidation Reactions

1,3-Butadiene reacts with atmospheric oxidants, primarily hydroxyl (OH) and nitrate (NO₃) radicals, forming oxygenated products:

-

OH Radical Reaction (Daytime Dominant):

Products include acrolein (58 ± 4% yield), formaldehyde (62 ± 5%), furan (3–4%), and hydroxynitrates (7 ± 3%) such as HOCH₂CHCHCH₂ONO₂ isomers . The reaction proceeds via H-abstraction and OH addition pathways.

-

NO₃ Radical Reaction (Nighttime):

Forms nitrooxyhydroperoxides, carbonyl nitrates, and unsaturated hydroxycarbonyls. Major products include 1,2-epoxy-3-butene and acrolein . -

Ozonolysis:

Generates carbonyl oxides (Criegee intermediates), leading to secondary organic aerosols (SOA) containing glycolaldehyde , malonaldehyde , and peroxyacryloyl nitrate (APAN) .

Thermal Decomposition

At combustion temperatures (1,200–1,600 K), this compound undergoes decomposition via:

-

Direct C–C bond cleavage: Produces ethylene (C₂H₄) and acetylene (C₂H₂) .

-

Isomerization to 1,2-butadiene: Followed by decomposition into propargyl (C₃H₃) and methyl (CH₃) radicals .

Rate Constants (1 bar pressure):

| Temperature (K) | Pathway | Rate Constant (s⁻¹) |

|---|---|---|

| 1,600 | C₄H₆ → C₂H₄ + C₂H₂ | |

| 1,600 | C₄H₆ → 1,2-C₄H₆ → C₃H₃ + CH₃ |

Palladium-Catalyzed Telomerization

This compound reacts with nucleophiles (e.g., water, methanol) to form 1-octen-3-ol or 1-methoxy-2,7-octadiene via π-allylpalladium intermediates. Key steps include :

-

Oxidative coupling of two butadiene molecules.

-

Nucleophilic attack on the η³,η¹-octadiendiyl-Pd complex.

-

Ligand-dependent selectivity (e.g., N-heterocyclic carbenes increase yield by 26% compared to PPh₃) .

Hydrocyanation

In the presence of nickel catalysts, this compound forms adiponitrile (NC(CH₂)₄CN), a precursor to nylon-6,6 .

Diels-Alder Cycloaddition

This compound acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride , yielding 4-cyclohexene-cis-dicarboxylic anhydride . Hydrolysis produces 4-cyclohexene-cis-1,2-dicarboxylic acid .

Mechanism Highlights:

-

Concerted, stereospecific reaction retaining cis-configuration.

-

Activation via thermal decomposition of 3-sulfolene to generate gaseous butadiene .

Environmental Impact and Secondary Organic Aerosols (SOA)

Photooxidation of this compound contributes to PM₂.5 via SOA formation. Key components include :

| Compound | Laboratory Yield (%) | Ambient Concentration (ng/m³) |

|---|---|---|

| Glyceric acid | 12.3 | 0–14.1 |

| d-Threitol | 8.7 | 0–9.5 |

| Malic acid | 6.5 | Detected |

| Glyoxal | 22.1 | 5–18 |

SOA exhibits an organic mass-to-carbon (OM/OC) ratio of 2.7 ± 0.09 and effective enthalpy of vaporization () of −26.08 ± 1.46 kJ/mol .

Polymerization

This compound polymerizes via free-radical or anionic mechanisms to form polybutadiene , a key component of synthetic rubber. Copolymerization with styrene yields styrene-butadiene rubber (SBR) .

Scientific Research Applications

Chemical Industry Applications

1,3-Butadiene serves as a foundational building block in the synthesis of various chemicals and materials. Key applications include:

- Polymer Production : It is primarily used to produce styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR), essential for tire manufacturing and other rubber products. These polymers are valued for their durability and elasticity .

- Chemical Intermediates : this compound is utilized to synthesize adiponitrile, which is a precursor for nylon production. It also plays a role in producing other chemicals such as acrylonitrile-butadiene-styrene (ABS) used in electronic devices and consumer goods .

Table 1: Key Chemical Products Derived from this compound

| Product | Application |

|---|---|

| Styrene-Butadiene Rubber (SBR) | Tires, footwear, adhesives |

| Polybutadiene Rubber (PBR) | Tires, automotive parts |

| Adiponitrile | Nylon production |

| Acrylonitrile-Butadiene-Styrene (ABS) | Electronics, consumer goods |

Industrial Processes

Recent advancements have led to innovative uses of this compound in various industrial processes:

- Catalytic Transformations : Homogeneously catalyzed processes have been developed to transform this compound into valuable chemicals. For instance, palladium-catalyzed telomerizations allow for the selective dimerization of butadiene with nucleophiles to produce compounds like 1-octene and lactones .

- Carbonylation Reactions : Direct carbonylation processes enable the introduction of functional groups onto butadiene, enhancing its utility in synthesizing esters and carboxylic acids .

Emerging Research Applications

Research into renewable sources of this compound is gaining traction. Studies are exploring biocatalytic transformations that could provide sustainable pathways for its production . Additionally, the copolymerization of carbon dioxide with this compound is being investigated as a method to produce biodegradable materials .

Health and Safety Considerations

While this compound has significant industrial applications, it is also associated with health risks. It has been classified as a human carcinogen based on evidence from animal studies showing increased tumor incidences at various exposure levels . Consequently, safety measures are critical when handling this compound in industrial settings.

Case Study 1: Tire Manufacturing

In tire production, SBR synthesized from this compound provides superior performance characteristics such as low rolling resistance and enhanced wear resistance. The integration of high-purity butadiene has been shown to improve the overall quality of tires produced.

Case Study 2: Biodegradable Plastics

Recent research projects demonstrate the potential of using renewable resources to produce butadiene through fermentation processes. This innovation could lead to environmentally friendly alternatives to conventional petrochemical-derived plastics.

Mechanism of Action

The mechanism of action of 1,3-butadiene in chemical reactions involves its conjugated diene structure, which allows it to participate in various addition and polymerization reactions. For example:

Comparison with Similar Compounds

Structural Isomers: 1,2-Butadiene vs. 1,3-Butadiene

- 1,2-Butadiene (CAS 590-19-2): A cumulated diene (H₂C=C=CH₂) with non-conjugated double bonds. It exhibits lower stability and distinct reactivity due to the absence of conjugation. Crossed-beam studies show its reaction branching fractions differ significantly from this compound, aligning more with mono-olefins like 1-butene .

- This compound : Conjugation stabilizes the molecule, enhancing resonance and polymerization efficiency. This structural feature underpins its dominance in industrial applications compared to 1,2-butadiene .

Isoprene (2-Methyl-1,3-butadiene)

Isoprene (CAS 78-79-5; C₅H₈) is a methyl-substituted analogue of this compound. Key differences include:

- Applications : Isoprene is primarily used in natural rubber (polyisoprene), whereas this compound is synthetic.

- Toxicity: Isoprene is less carcinogenic but shares metabolic pathways with this compound, forming mutagenic epoxides. Comparative toxicology studies suggest isoprene's lower potency in murine models .

- Reactivity : The methyl group in isoprene reduces polymerization rates but enhances branching in copolymers .

| Property | This compound | Isoprene |

|---|---|---|

| Molecular Formula | C₄H₆ | C₅H₈ |

| Tg of Polymer (°C) | -90 (cis-1,4-BR) | -70 (natural rubber) |

| Carcinogenicity | High | Moderate |

Substituted Derivatives

Phenyl/Phenethyl-Substituted 1,3-Butadienes

Copolymerization with 1-phenyl-1,3-butadiene (PBD) or 1-phenethyl-1,3-butadiene (PEBD) introduces pendant phenyl groups, raising the glass transition temperature (Tg) of polybutadiene. For example, Tg increases from -90°C (pure BR) to -50°C with 30% PEBD incorporation. However, electron-donating substituents (e.g., methoxy, dimethylamino) hinder polymerization .

2,3-Dimethyl-1,3-butadiene

This derivative (CAS 513-81-5; C₆H₁₀) features methyl groups at C2 and C3, altering steric and electronic properties:

- Synthesis : Produced via sulfuric acid-catalyzed condensation of trimethylethylene and formaldehyde .

- Applications: Limited to niche chemical intermediates due to reduced conjugation and reactivity .

Nitro-Functionalized Analogues

Nitro groups (e.g., 1-nitro-1,3-butadiene) enhance electrophilicity, enabling applications in Diels-Alder reactions and pharmaceuticals. Five configurational isomers are documented, with meta-substitution showing optimal stability .

Highly Substituted Derivatives

1,1,4,4-Tetraphenyl-1,3-butadiene

This compound (CAS 1450-63-1; C₂₈H₂₂) is a fluorophore used in scintillators and electroluminescent devices. Its extended conjugation and phenyl substituents shift emission to blue wavelengths, contrasting with this compound’s non-luminescent nature .

Research and Development Trends

- Catalysis: MgO/SiO₂ mixed oxides improve ethanol-to-butadiene conversion yields to 85–95 mol% .

- Toxicology : Ongoing studies compare this compound and isoprene metabolites to refine occupational exposure limits .

- Functional Polymers : Substituted 1,3-butadienes are explored for stimuli-responsive materials and high-Tg elastomers .

Biological Activity

1,3-Butadiene (C4H6) is a colorless gas with a slightly sweet odor, primarily used in the production of synthetic rubber and plastics. Its biological activity has been extensively studied due to its potential health risks, particularly concerning carcinogenicity and other toxicological effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies.

Toxicological Profile

This compound exhibits low acute toxicity; however, chronic exposure has been linked to significant health risks. According to the Agency for Toxic Substances and Disease Registry (ATSDR), long-term exposure to concentrations as low as 625 ppm has resulted in increased mortality in laboratory animals, primarily due to cancer . Notably, the International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen based on sufficient evidence linking it to leukemia and other myeloid neoplasms .

Table 1: Summary of Toxicological Findings

| Study Reference | Exposure Level (ppm) | Duration | Key Findings |

|---|---|---|---|

| Cowles et al. (1994) | 625 - 1,250 | 61 weeks | Increased mortality due to cancer |

| Carpenter et al. (1944) | Up to 6,700 | 8 months | No blood dyscrasias found |

| Irons et al. (1986) | 1,250 | 6-24 weeks | Macrocytic megaloblastic anemia observed |

| NTP (1993) | 625 - 1,250 | Variable | Thymus weight reduction and spleen weight increase |

Hematological Effects

Research indicates that exposure to high concentrations of this compound can lead to hematological abnormalities. In a study involving B6C3F1 mice exposed to 1,250 ppm for extended periods, macrocytic megaloblastic anemia was observed alongside reduced red blood cell counts and hemoglobin concentration .

Immunological Effects

Immunological changes have also been documented following exposure to this compound. A study showed that after exposure to 1,250 ppm for six weeks, there was suppression of cytotoxic T-lymphocyte generation in mice. This effect was reversible after a subsequent period without exposure . Histological examinations revealed decreased spleen cellularity after prolonged exposure.

Neurological Effects

Neurological assessments conducted on human subjects inhaling varying concentrations of this compound indicated psychomotor response impairments at higher concentrations (2,000 - 8,000 ppm) . These findings raise concerns about the neurotoxic potential of the compound.

Case Studies

Several case studies highlight the risks associated with occupational exposure to this compound:

- Case Study: Rubber Manufacturing Workers : A cohort study involving workers in butadiene rubber manufacturing plants revealed a statistically significant increase in leukemia cases compared to the general population. The study established a dose-response relationship between exposure levels and the incidence of chronic myeloid leukemia (CML) .

- Case Study: Structural Firefighters : Research indicated that structural firefighters are exposed to elevated levels of volatile organic compounds (VOCs), including this compound. A meta-regression analysis confirmed significant increases in PAH concentrations correlating with longer exposure durations .

Environmental Exposure

Environmental studies have shown that while inhalation is the primary route of exposure for humans, there is also potential for oral exposure through contaminated water sources or food packaging materials . The EPA has reported that wastewater treatment processes can remove approximately 97% of this compound from water sources.

Table 2: Environmental Exposure Pathways

| Exposure Route | Description |

|---|---|

| Inhalation | Primary route; significant health risks documented |

| Oral | Low levels found in food packaging; minimal risk compared to inhalation |

| Dermal | Potential exposure during industrial processes |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,3-butadiene in laboratory environments?

Researchers must prioritize minimizing peroxide formation, which occurs even in small quantities over time. Use non-reactive containers (e.g., stainless steel) and store samples in cool, ventilated areas. Respiratory protection (e.g., NIOSH-approved respirators) and impermeable gloves are mandatory for airborne exposure ≥1 ppm. Emergency procedures should align with supplier SDS guidelines, including vapor suppression and leak containment . Training on OSHA 29 CFR § 1910.1051(h)(5)(ii) is essential for compliance with exposure limits and PPE requirements .

Q. How do researchers validate exposure levels in occupational studies on this compound?

Standard methods include active air sampling using adsorbent tubes (e.g., charcoal) followed by gas chromatography-mass spectrometry (GC-MS). Calibration against NIOSH Method 1024 ensures accuracy. Dose-response models require ≥3 exposure tiers (e.g., low, medium, high) derived from quantitative measurements, as outlined in EPA systematic review protocols . Epidemiological studies should incorporate validated exposure estimates, such as those from the 2004 TCEQ-reviewed cohort, to reduce bias .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include vapor pressure (2.4 atm at 25°C), flammability range (2–12% in air), and solubility in water (735 mg/L at 25°C). Researchers must account for its low boiling point (−4.4°C) to prevent unintended volatilization. Thermodynamic data (e.g., ΔfH°gas = 111.9 kJ/mol) are essential for kinetic modeling, available via NIST Chemistry WebBook .

Advanced Research Questions

Q. How do species-specific metabolic pathways explain divergent carcinogenicity outcomes between mice and rats?

Mice exhibit higher CYP2E1-mediated oxidation of this compound to genotoxic epoxides (e.g., butadiene diepoxide), while rats detoxify these metabolites more efficiently via glutathione conjugation. Advanced studies use isotope-labeled tracers and LC-MS/MS to quantify interspecies differences in metabolic flux. Human risk assessments must integrate these findings with biomarkers like hemoglobin adducts in exposed workers .

Q. What methodologies address contradictions in genotoxicity data between in vitro and in vivo models?

Discrepancies arise from artificial metabolic activation systems (e.g., S9 mix) in vitro versus tissue-specific detoxification in vivo. Researchers should employ humanized mouse models or 3D organoids with CRISPR-edited CYP enzymes to mimic human metabolism. Meta-analyses of occupational studies, such as those cited by IARC, can reconcile conflicting datasets .

Q. Which catalytic systems show promise for sustainable this compound production from bio-based feedstocks?

The GREEN-B2B-2 project demonstrates acid-catalyzed dehydration of microbially derived 1,3-butanediol (from lignocellulosic waste) as a scalable method. Zeolite catalysts (e.g., Ta-BEA) achieve 80% selectivity in ethanol-to-butadiene conversion but require doping with MgO to mitigate coking. Operando DRIFTS-MS studies reveal Lewis acid sites’ role in stabilizing intermediates .

Q. Methodological Guidance

Q. How should researchers design dose-response analyses for this compound carcinogenicity?

Prioritize longitudinal cohort studies with ≥10 years of follow-up, using updated exposure estimates (e.g., TCEQ’s 2004 data over older EPA studies). Apply benchmark dose (BMD) modeling with a log-normal distribution for leukemia incidence. Sensitivity analyses must address confounding factors like co-exposure to styrene .

Q. What strategies improve reproducibility in this compound gas-phase reaction studies?

Use pulsed-laser photolysis coupled with cavity ring-down spectroscopy (CRDS) to monitor transient intermediates (e.g., butadiene ozonolysis products). Standardize reactor materials (quartz or Teflon-coated) to minimize wall reactions. Reference NIST’s thermochemical databases for validation .

Q. Data Sources and Validation

- Toxicity Assessments : TCEQ’s 9.1 ppb screening level (2008) supersedes EPA’s earlier thresholds due to improved exposure modeling .

- Chemical Properties : NIST provides validated data on enthalpy, entropy, and phase transitions .

- Epidemiological Data : Health Canada’s 2003 review highlights leukemia risks in workers with cumulative exposures >45 ppm-years .

Properties

IUPAC Name |

buta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6, Array, CH2CHCHCH2 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-butadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-butadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6 | |

| Record name | Syndiotactic polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31567-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29406-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26952-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020203 | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.] | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetylene is an impurity in the ppm range. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

106-99-0 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/13-butadiene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.